molecular formula C21H20N4OS B2804890 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide CAS No. 1797181-66-8

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide

カタログ番号 B2804890
CAS番号: 1797181-66-8
分子量: 376.48
InChIキー: SIYPFPVLAPAXSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the regulation of stem cell self-renewal and cancer cell proliferation. BMI-1 is overexpressed in many types of cancer, including leukemia, breast cancer, and prostate cancer, making it an attractive target for cancer therapy.

作用機序

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide inhibits the activity of BMI-1, a protein that plays a critical role in the regulation of stem cell self-renewal and cancer cell proliferation. BMI-1 forms a complex with other proteins, including Ring1A/B and H2A, to form the polycomb repressive complex 1 (PRC1), which is involved in the epigenetic silencing of tumor suppressor genes. By inhibiting the activity of BMI-1, this compound disrupts the function of PRC1, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the proliferation of normal human hematopoietic stem cells, suggesting that it may have potential as a therapy for hematopoietic disorders. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation.

実験室実験の利点と制限

One advantage of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide is its specificity for BMI-1, which makes it a valuable tool for studying the role of BMI-1 in stem cell self-renewal and cancer cell proliferation. However, one limitation of this compound is its poor solubility in water, which makes it difficult to administer in vivo. This has led to the development of prodrug formulations of this compound, which are more soluble and have improved pharmacokinetic properties.

将来の方向性

There are several potential future directions for the study of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide. One area of interest is the development of combination therapies that target BMI-1 and other proteins involved in cancer cell proliferation and survival. Another area of interest is the development of more potent and selective inhibitors of BMI-1, which may have improved efficacy and reduced toxicity compared to this compound. Additionally, the use of this compound as a tool for studying the role of BMI-1 in normal stem cell function and differentiation is an area of ongoing research.

合成法

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide was first synthesized by a team of researchers at the pharmaceutical company PTC Therapeutics. The synthesis involves several steps, including the reaction of 2-acetylthiazole with 3-bromoaniline to form 2-(3-bromo-4-(2-thiazolyl)phenyl)acetonitrile, which is then reacted with cyclohexanone to form N-(4-(2-(thiazol-4-yl)phenyl)cyclohex-3-en-1-ylidene)acetamide. This compound is then treated with pyridine-3-amine to yield this compound.

科学的研究の応用

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, this compound has been shown to inhibit the self-renewal of cancer stem cells and induce apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer.

特性

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c26-20(16-5-2-1-3-6-16)23-17-10-8-15(9-11-17)19-14-27-21(25-19)24-18-7-4-12-22-13-18/h1-2,4,7-14,16H,3,5-6H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYPFPVLAPAXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。